2-Fluoropalmitic acid

Description

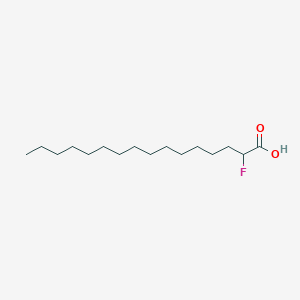

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoropalmitic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Fluoropalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. It serves as a valuable chemical tool and a potential therapeutic agent due to its targeted inhibition of key lipid metabolic pathways. By acting as an inhibitor of long-chain acyl-CoA synthetases (ACSL), 2-FPA effectively blocks the initial activation step required for the downstream utilization of palmitic acid. This blockade disrupts critical cellular processes, including protein S-palmitoylation and sphingosine biosynthesis, leading to significant effects on cell signaling, proliferation, and viability. This guide provides a comprehensive overview of the molecular mechanism of 2-FPA, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the pathways and workflows involved.

Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase

The primary mechanism of action of this compound is the inhibition of long-chain acyl-CoA synthetases (ACSL)[1][2]. ACSL enzymes are critical for cellular lipid metabolism, catalyzing the "activation" of free fatty acids (FAs) into their corresponding acyl-CoA esters. This two-step reaction is essential for the participation of fatty acids in both anabolic and catabolic pathways[3].

The reaction proceeds as follows:

-

Adenylation : FA + ATP ↔ Acyl-AMP + PPi

-

Thioesterification : Acyl-AMP + Coenzyme A ↔ Acyl-CoA + AMP

By inhibiting ACSL, 2-FPA prevents the formation of palmitoyl-CoA from palmitic acid[4]. Since palmitoyl-CoA is the primary donor for protein S-palmitoylation and a precursor for sphingolipid synthesis, 2-FPA effectively blocks these downstream pathways.

Inhibition of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues via a thioester linkage. This modification is crucial for regulating protein trafficking, localization to membrane rafts, stability, and protein-protein interactions[5][6]. 2-FPA's inhibition of palmitoyl-CoA biosynthesis results in a global blockade of protein palmitoylation, disrupting the function of numerous signaling proteins[4].

Inhibition of Sphingosine Biosynthesis

2-FPA also demonstrates inhibitory effects on the biosynthesis of sphingosine, a fundamental backbone of sphingolipids[1][7][8]. Sphingolipids are not only structural components of cell membranes but also key players in signal transduction and cell fate decisions. The inhibition of this pathway contributes to the overall cellular impact of 2-FPA.

Quantitative Data

The inhibitory potency of 2-FPA has been quantified, providing a basis for its application in cell-based assays and potential therapeutic development.

| Target Pathway/Enzyme | Reported IC50 Value | Cellular Context | Reference |

| Sphingosine Biosynthesis | 0.2 mM | Cultured Mammalian Cells | [1][2][7][8] |

| Long-chain Acyl-CoA Synthetase | 0.2 mM | Cultured Mammalian Cells | [1][2][7][8] |

Key Biological Effects and Signaling Pathways

The disruption of lipid metabolism by 2-FPA translates into significant anti-cancer effects, particularly in glioblastoma (GBM).

Anti-Glioma Activity

2-FPA has been identified as a potential anti-glioma agent that suppresses the viability and stem-like phenotype of glioma stem cells (GSCs)[9][10][11]. It also inhibits the proliferation and invasion of glioma cell lines. Furthermore, 2-FPA can act synergistically with the standard chemotherapeutic agent temozolomide (TMZ), enhancing its efficacy[11].

Modulation of Cancer Signaling Pathways

In the context of glioblastoma, 2-FPA has been shown to modulate key signaling and expression markers associated with cancer progression[11].

-

Suppression of p-ERK : It downregulates the phosphorylation of ERK, a central node in the MAPK signaling pathway that drives cell proliferation.

-

Reduction of Stemness Markers : It decreases the expression of CD133 and SOX-2, markers associated with cancer stem cell populations.

-

Inhibition of Invasion : It reduces the activity of matrix metalloproteinase-2 (MMP-2), an enzyme critical for extracellular matrix degradation and tumor invasion.

-

Epigenetic Modification : It increases the methylation of the MGMT promoter, a modification associated with increased sensitivity to alkylating agents like TMZ.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-FPA.

Cell Viability and Proliferation Assay

This protocol is used to assess the cytotoxic and cytostatic effects of 2-FPA on cancer cell lines.

-

Cell Seeding : Plate glioma cells (e.g., U87, GSC lines) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.

-

Treatment : Prepare serial dilutions of 2-FPA in culture medium. Remove the old medium from the wells and add 100 µL of the 2-FPA-containing medium or vehicle control (e.g., DMSO) to respective wells.

-

Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTT Assay) :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This protocol is used to measure changes in the expression and phosphorylation status of proteins.

-

Cell Lysis : Culture and treat cells with 2-FPA as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK, anti-ERK, anti-CD133, anti-SOX-2, anti-β-actin).

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Chemical Proteomic Profiling of Protein Palmitoylation

While 2-FPA itself is an inhibitor, the effect of this inhibition on the "palmitoylome" can be assessed using a chemical reporter strategy with a clickable analog of palmitic acid, such as alkynyl palmitate (e.g., 17-octadecynoic acid, 17-ODYA). This allows for the visualization and identification of proteins that fail to be palmitoylated in the presence of 2-FPA.

-

Metabolic Labeling : Culture cells in the presence or absence of 2-FPA for a predetermined time. Then, add the alkyne-palmitate reporter to the culture medium and incubate for 4-6 hours to allow for metabolic incorporation onto proteins.

-

Cell Lysis : Harvest and lyse the cells as described for Western blotting.

-

Click Chemistry Reaction :

-

To 50-100 µg of protein lysate, add the click chemistry reaction cocktail containing an azide-functionalized tag (e.g., Azide-Biotin for enrichment or Azide-Fluorophore for in-gel visualization), copper(I) catalyst (CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate for 1 hour at room temperature.

-

-

Enrichment and Mass Spectrometry (for protein ID) :

-

If using Azide-Biotin, capture the labeled proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins or perform on-bead tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the palmitoylated proteins. Compare the profiles of 2-FPA-treated vs. control cells to identify proteins with reduced palmitoylation.

-

-

In-Gel Fluorescence Visualization :

-

If using an Azide-Fluorophore, separate the reaction products by SDS-PAGE.

-

Visualize the labeled proteins directly using a fluorescence gel scanner. This provides a global profile of protein palmitoylation.

-

Conclusion and Future Directions

This compound is a potent inhibitor of long-chain acyl-CoA synthetase, leading to the disruption of essential cellular processes reliant on palmitoyl-CoA, such as protein palmitoylation and sphingolipid synthesis. Its demonstrated efficacy against glioma stem cells, both alone and in combination with existing therapies, highlights its potential as a novel anti-cancer agent. The methodologies described herein provide a framework for further investigation into its precise molecular interactions and broader therapeutic applications. Future research should focus on elucidating the detailed enzyme kinetics of ACSL inhibition, identifying the full spectrum of proteins and signaling pathways affected by 2-FPA-mediated palmitoylation blockade, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-fluoro Palmitic Acid | CAS 16518-94-8 | Cayman Chemical | Biomol.com [biomol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound|CAS 16518-94-8|DC Chemicals [dcchemicals.com]

- 11. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluorohexadecanoic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorohexadecanoic acid, also known as 2-fluoropalmitic acid, is a synthetic, fluorinated derivative of the saturated fatty acid, hexadecanoic acid (palmitic acid). The introduction of a fluorine atom at the alpha-position of the fatty acid chain significantly alters its biological properties, leading to the inhibition of key cellular enzymatic pathways. This document provides a comprehensive overview of the known biological activities of 2-fluorohexadecanoic acid, with a focus on its inhibitory effects on sphingosine biosynthesis, long-chain acyl-CoA synthetase, and N-myristoyltransferase. This guide also details relevant experimental protocols and visualizes the affected biochemical pathways.

Core Biological Activities

2-Fluorohexadecanoic acid exerts its biological effects primarily by acting as an antagonist in lipid metabolism. Its key activities include:

-

Inhibition of Sphingosine Biosynthesis: 2-Fluorohexadecanoic acid has been shown to be an inhibitor of sphingosine biosynthesis.[1][2] This process is fundamental for the production of sphingolipids, a class of lipids that are critical components of cell membranes and are involved in signal transduction. Disruption of sphingolipid metabolism can lead to the accumulation of ceramide, which may trigger cell cycle arrest and apoptosis.[3]

-

Inhibition of Long-Chain Acyl-CoA Synthetase (ACSL): This compound also inhibits the activity of long-chain acyl-CoA synthetase.[1][2] ACSL enzymes are responsible for the activation of long-chain fatty acids by converting them into their acyl-CoA esters. This activation is a prerequisite for their participation in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids.[4] Inhibition of ACSL can lead to an accumulation of intracellular free fatty acids, which can induce lipotoxicity and apoptosis.[4]

-

Inhibition of N-Myristoyltransferase (NMT) via Metabolic Activation: While 2-fluoro-fatty acids themselves are weak inhibitors of N-myristoyltransferase (NMT), their corresponding acyl-CoA thioesters are potent inhibitors.[5] 2-Fluorohexadecanoic acid can be metabolically activated to 2-fluorohexadecanoyl-CoA, which then acts as a competitive inhibitor of NMT. N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine of proteins, is crucial for the proper function and localization of a wide range of proteins involved in signaling pathways, oncogenesis, and viral replication.[6]

-

Antiviral Activity: 2-Fluorohexadecanoic acid has demonstrated antiviral effects, although it is reported to be less potent than its counterpart, 2-bromopalmitate.[6] The antiviral mechanism is linked to the depletion of lipid droplets, which are essential for the replication of various viruses.[7]

Quantitative Data

The following table summarizes the reported quantitative data for the inhibitory activity of 2-fluorohexadecanoic acid and its derivatives.

| Compound | Target Enzyme/Process | IC50 / Ki | Organism/System | Reference(s) |

| 2-Fluorohexadecanoic Acid | Sphingosine Biosynthesis | 0.2 mM (IC50) | Cultured mammalian cells | [1][2] |

| 2-Fluorohexadecanoic Acid | Long-Chain Acyl-CoA Synthetase | 0.2 mM (IC50) | Cultured mammalian cells | [1][2] |

| 2-Fluoromyristoyl-CoA | N-Myristoyltransferase (NMT) | 200 nM (Ki) | in vitro | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the specifics reported in the referenced literature.

Inhibition of Sphingosine Biosynthesis Assay

This protocol is based on the methodology for assessing the inhibition of de novo sphingolipid biosynthesis in cultured cells.

Objective: To determine the IC50 of 2-fluorohexadecanoic acid for the inhibition of sphingosine formation.

Materials:

-

Cultured mammalian cells (e.g., HL-60)

-

Cell culture medium and supplements

-

2-Fluorohexadecanoic acid

-

[¹⁴C]Serine (radiolabeled precursor)

-

Cell lysis buffer

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-fluorohexadecanoic acid for a predetermined time.

-

Radiolabeling: Add [¹⁴C]serine to the culture medium and incubate to allow for its incorporation into newly synthesized sphingolipids.

-

Cell Lysis and Lipid Extraction: After the incubation period, wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using a chloroform/methanol solvent system.

-

TLC Analysis: Separate the different lipid species in the extract using a TLC system optimized for sphingolipid separation.

-

Quantification: Visualize the radiolabeled sphingosine on the TLC plate and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [¹⁴C]serine incorporation into sphingosine for each concentration of the inhibitor compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

This radiometric assay measures the activity of ACSL by quantifying the formation of radiolabeled acyl-CoA.[5]

Objective: To determine the IC50 of 2-fluorohexadecanoic acid for the inhibition of ACSL.

Materials:

-

Cell lysates or purified ACSL enzyme

-

Assay buffer (e.g., Tris-HCl)

-

ATP, Coenzyme A (CoA), and Mg²⁺

-

Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid) bound to BSA

-

2-Fluorohexadecanoic acid

-

Reaction termination solution (e.g., isopropanol/heptane/H₂SO₄)

-

Heptane for extraction

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, ATP, CoA, Mg²⁺, and the cell lysate or purified enzyme.

-

Inhibitor Addition: Add varying concentrations of 2-fluorohexadecanoic acid to the reaction tubes.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid. Incubate at 30°C for a specified time (e.g., 15 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding the termination solution. Extract the unreacted free fatty acid using heptane, leaving the radiolabeled acyl-CoA in the aqueous phase.

-

Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter to quantify the amount of acyl-CoA formed.

-

Data Analysis: Calculate the percentage of inhibition of ACSL activity for each inhibitor concentration and determine the IC50 value.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay determines the inhibitory potential of the metabolically activated form of 2-fluorohexadecanoic acid (2-fluorohexadecanoyl-CoA) against NMT.[5]

Objective: To determine the Ki of 2-fluorohexadecanoyl-CoA for NMT.

Materials:

-

Purified NMT enzyme

-

Myristoyl-CoA

-

2-Fluorohexadecanoyl-CoA (synthesized)

-

Peptide substrate with an N-terminal glycine

-

Assay buffer

-

Method for detecting CoA production (e.g., fluorescence-based using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)[8] or a radiometric assay using [³H]myristoyl-CoA.[9]

Procedure (Fluorescence-based):

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NMT enzyme, peptide substrate, and the fluorescent probe.

-

Inhibitor Addition: Add varying concentrations of 2-fluorohexadecanoyl-CoA to the reaction wells.

-

Reaction Initiation: Initiate the reaction by adding myristoyl-CoA.

-

Kinetic Measurement: Monitor the increase in fluorescence over time, which corresponds to the production of CoA.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Use these data to perform a kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways affected by 2-fluorohexadecanoic acid and a general experimental workflow for its evaluation.

Caption: Inhibition of Sphingosine Biosynthesis by 2-Fluorohexadecanoic Acid.

Caption: Inhibition of Long-Chain Acyl-CoA Synthetase by 2-Fluorohexadecanoic Acid.

Caption: Metabolic Activation and Inhibition of N-Myristoyltransferase.

Conclusion

2-Fluorohexadecanoic acid is a valuable tool for studying lipid metabolism and signaling. Its ability to inhibit multiple key enzymes, either directly or after metabolic activation, makes it a compound of interest for research in areas such as cancer biology, virology, and metabolic disorders. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and mechanistic intricacies of this and other fluorinated fatty acids. Further research is warranted to fully elucidate its downstream effects and potential for clinical applications.

References

- 1. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

2-Fluoropalmitic Acid: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. The substitution of a fluorine atom at the α-carbon position renders 2-FPA resistant to β-oxidation, making it a valuable tool in metabolic research. Its primary mechanism of action involves the inhibition of key enzymes in lipid metabolism, notably long-chain acyl-CoA synthetase (ACSL) and enzymes involved in sphingosine biosynthesis. This inhibitory profile allows researchers to dissect the roles of fatty acid metabolism and protein acylation in various cellular processes, from signal transduction to cancer progression. This guide provides an in-depth overview of the research applications of 2-FPA, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Applications in Research

The utility of this compound in research is centered around its ability to competitively inhibit the metabolic activation and downstream utilization of palmitic acid. This allows for the targeted investigation of several key cellular processes:

-

Inhibition of Protein Palmitoylation: By blocking the formation of palmitoyl-CoA, 2-FPA serves as an effective inhibitor of protein palmitoylation, a reversible post-translational modification crucial for protein trafficking, localization, and function.

-

Interrogation of Fatty Acid Oxidation: As a non-metabolizable fatty acid analog, 2-FPA can be used to study the cellular consequences of impaired fatty acid oxidation and to investigate the roles of this pathway in energy homeostasis and disease.

-

Investigation of Sphingolipid Biosynthesis: 2-FPA has been shown to inhibit the initial steps of sphingolipid synthesis, providing a tool to explore the functions of this complex class of lipids in cell signaling and membrane biology.[1][2]

-

Anti-Cancer Research: Emerging evidence suggests that 2-FPA exhibits anti-proliferative and anti-invasive properties in cancer cells, particularly in glioma, by disrupting their metabolic and signaling pathways.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibitory effects and biological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Long-chain acyl-CoA synthetase) | 0.2 mM | Not specified | [1][2] |

| IC50 (Sphingosine biosynthesis) | 0.2 mM | Not specified | [1][2] |

| Glioma Cell Invasion Inhibition (A172) | 32.3% at 1 µM, 71.2% at 8 µM | A172 human glioblastoma cells | |

| Glioma Cell Invasion Inhibition (U251) | 31.4% at 1 µM, 67.4% at 8 µM | U251 human glioblastoma cells | |

| Glioma Cell Invasion Inhibition (U87) | 16.7% at 1 µM, 65.8% at 8 µM | U87 human glioblastoma cells |

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Determination of IC50 for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol is adapted from established radiometric assays for ACSL activity.

Principle: The assay measures the conversion of a radiolabeled fatty acid (e.g., [³H]palmitic acid) to its corresponding acyl-CoA in the presence of cell lysates and varying concentrations of 2-FPA.

Materials:

-

Cell lysates (from cells of interest)

-

[³H]palmitic acid

-

This compound (as inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM ATP, 10 mM MgCl₂, 0.3 mM DTT, 0.01% Triton X-100

-

Coenzyme A (CoA)

-

Stopping Solution: Isopropanol/n-heptane/1M H₂SO₄ (40:10:1)

-

n-heptane

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of 2-FPA in the assay buffer.

-

In a microcentrifuge tube, combine cell lysate, assay buffer, and [³H]palmitic acid.

-

Add the different concentrations of 2-FPA to the respective tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding CoA to a final concentration of 200 µM.

-

Incubate at 30°C for 15 minutes.

-

Stop the reaction by adding 2.5 ml of the stopping solution.

-

Vortex vigorously and then add 1.5 ml of n-heptane to extract the unreacted [³H]palmitic acid.

-

Vortex again and centrifuge to separate the phases.

-

The aqueous phase, containing the [³H]palmitoyl-CoA, is collected.

-

Repeat the n-heptane extraction of the aqueous phase to remove any remaining free fatty acid.

-

Add the final aqueous phase to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the log concentration of 2-FPA to determine the IC50 value.

Inhibition of Protein Palmitoylation Assay (Acyl-Biotin Exchange)

Principle: This method detects changes in protein palmitoylation by chemically labeling previously palmitoylated cysteines with biotin after treatment with 2-FPA.

Materials:

-

Cells treated with DMSO (control) or 2-FPA

-

Lysis Buffer: RIPA buffer with protease inhibitors

-

Blocking Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 25 mM Methyl methanethiosulfonate (MMTS)

-

Hydroxylamine (HAM) solution: 0.5 M hydroxylamine in water (pH 7.4)

-

Thiol-reactive biotin (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with the desired concentration of 2-FPA for an appropriate time.

-

Lyse the cells and block free thiols by incubating the lysate in Blocking Buffer for 1 hour at 4°C.

-

Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a buffer containing SDS.

-

Divide each sample into two aliquots. Treat one with HAM solution to cleave thioester bonds and the other with a control buffer (e.g., Tris-HCl) for 1 hour at room temperature.

-

Label the newly exposed thiols by adding thiol-reactive biotin for 1 hour at room temperature.

-

Capture the biotinylated proteins using streptavidin-agarose beads overnight at 4°C.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. A decrease in the signal in the 2-FPA treated sample compared to the control indicates inhibition of palmitoylation.

Glioma Cell Invasion Assay (Boyden Chamber)

Principle: This assay measures the ability of glioma cells to invade through a basement membrane matrix in response to a chemoattractant, and how this is affected by 2-FPA.

Materials:

-

Glioma cell lines (e.g., U87, U251)

-

Boyden chambers with Matrigel-coated inserts (8 µm pore size)

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (chemoattractant)

-

This compound

-

Calcein-AM or crystal violet for cell staining and quantification

Procedure:

-

Seed glioma cells in the upper chamber of the Boyden chamber inserts in serum-free medium containing different concentrations of 2-FPA or DMSO (control).

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the chambers for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet, or use a fluorescent dye like Calcein-AM.

-

Count the number of invaded cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the control.

Signaling Pathways Modulated by this compound

By inhibiting the production of palmitoyl-CoA, 2-FPA indirectly modulates signaling pathways that are dependent on protein palmitoylation or are influenced by fatty acid metabolism.

PI3K/Akt Signaling Pathway

Palmitic acid has been shown to impact the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of palmitate activation by 2-FPA can, therefore, be expected to alter the phosphorylation status of key components of this pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route involved in cell proliferation and differentiation that can be affected by alterations in lipid metabolism and protein palmitoylation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Palmitic acid has been shown to activate this pathway, suggesting that 2-FPA could be used to attenuate NF-κB signaling in contexts where it is driven by fatty acid metabolism.

References

- 1. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 3. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoropalmitic Acid: An In-Depth Technical Guide to its Role as an Inhibitor of Palmityl-CoA Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein palmitoylation, a reversible lipid modification, plays a pivotal role in regulating protein trafficking, localization, and activity, thereby influencing a myriad of cellular signaling pathways. The synthesis of palmityl-CoA, the activated form of palmitic acid, is a critical prerequisite for this post-translational modification. 2-Fluoropalmitic acid has emerged as a valuable chemical tool for studying these processes by acting as an inhibitor of palmityl-CoA biosynthesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cellular research. We present collated quantitative data on its inhibitory effects, detailed experimental protocols for its use and the analysis of protein palmitoylation, and visual representations of the affected signaling pathways to facilitate a deeper understanding of its utility in drug discovery and basic research.

Introduction

S-palmitoylation is the covalent attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues of proteins via a thioester linkage. This dynamic and reversible modification is crucial for the proper functioning of a vast array of proteins, including signaling molecules, receptors, and enzymes. The process is initiated by the activation of palmitic acid to palmityl-CoA by long-chain acyl-CoA synthetases (ACSLs). The subsequent transfer of the palmitoyl group to substrate proteins is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.

Inhibition of palmityl-CoA biosynthesis provides a powerful strategy to investigate the functional consequences of protein palmitoylation. This compound (2-FPA) is a synthetic analog of palmitic acid that serves as an inhibitor of this pathway. By competitively inhibiting ACSLs, 2-FPA reduces the intracellular pool of palmityl-CoA, thereby globally suppressing protein palmitoylation. This guide will delve into the technical details of using 2-FPA as a research tool.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs). The fluorine atom at the C-2 position is thought to interfere with the enzymatic reaction that converts palmitic acid to palmityl-CoA. By reducing the available pool of palmityl-CoA, 2-FPA effectively blocks the substrate for protein acyltransferases (PATs), leading to a global reduction in protein S-palmitoylation.

Quantitative Data on Inhibition

The inhibitory potency of this compound has been characterized in various studies. The following table summarizes the available quantitative data.

| Inhibitor | Target Enzyme/Process | IC50 / Ki | Cell Type/System | Reference |

| This compound | Long-chain acyl-CoA synthetase | IC50: 0.2 mM | Not specified | [1] |

| This compound | Sphingosine biosynthesis | IC50: 0.2 mM | Not specified | [1] |

| 2-Bromopalmitate | Mono- and Diacylglycerol acyltransferases | Non-competitive inhibitor, Ki values lower than Km for palmitoyl-CoA | Microsomal activities | [2] |

Note: Direct comparative studies of the IC50 or Ki values for this compound and 2-bromopalmitate on the same isoform of long-chain acyl-CoA synthetase under identical conditions are limited in the currently available literature.

Impact on Cellular Signaling Pathways

The inhibition of palmityl-CoA biosynthesis by this compound has profound effects on numerous signaling pathways that are dependent on protein palmitoylation for their proper function.

Ras Signaling Pathway

The localization of Ras proteins to the plasma membrane is essential for their function in signal transduction. This localization is, in part, mediated by palmitoylation. Inhibition of palmitoylation can lead to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling cascades such as the Raf-MEK-ERK pathway.[3][4]

Caption: Inhibition of Ras signaling by this compound.

G-Protein Coupled Receptor (GPCR) Signaling

Many G-protein coupled receptors and their associated G proteins require palmitoylation for proper membrane localization, dimerization, and signaling.[5][6] Inhibition of this process can disrupt GPCR-mediated signal transduction.

Caption: Disruption of GPCR signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and the analysis of protein palmitoylation.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for measuring ACSL activity.[7][8][9][10]

Materials:

-

ACSL Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 10 mM MgCl2, 2 mM DTT)

-

ATP solution (100 mM)

-

Coenzyme A (CoA) solution (10 mM)

-

Fatty acid substrate (e.g., palmitic acid)

-

This compound (inhibitor)

-

Enzyme Mix (containing acyl-CoA oxidase)

-

Developer Mix

-

Converter Mix

-

Fluorometric Probe (e.g., reacting to H2O2)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold ACSL Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the enzyme.

-

Reaction Setup:

-

Prepare a reaction mix containing ACSL Assay Buffer, ATP, and CoA.

-

To test for inhibition, pre-incubate the enzyme sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.

-

Add the fatty acid substrate to initiate the reaction.

-

-

Detection:

-

At desired time points, or in a kinetic mode, add the Enzyme Mix, Developer Mix, Converter Mix, and the fluorometric probe to the reaction.

-

The acyl-CoA produced by ACSL will be oxidized by acyl-CoA oxidase, generating H2O2. The probe will react with H2O2 in the presence of the developer and converter to produce a fluorescent signal.

-

Measure the fluorescence at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Generate a standard curve using a known concentration of acyl-CoA or H2O2.

-

Calculate the ACSL activity in the samples.

-

For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the fluorometric ACSL activity assay.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and enrich S-palmitoylated proteins.

Materials:

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM) solution (0.7 M, pH 7.4)

-

Tris-HCl (1 M, pH 7.4)

-

Thiol-reactive biotin label (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE sample buffer with DTT)

Procedure:

-

Cell Lysis and Blocking of Free Thiols:

-

Lyse cells in Lysis Buffer containing NEM to block all free cysteine residues.

-

Incubate for 1 hour at 4°C with rotation.

-

-

Removal of NEM:

-

Precipitate proteins (e.g., with acetone or chloroform/methanol) to remove excess NEM.

-

Resuspend the protein pellet in a suitable buffer.

-

-

Cleavage of Thioester Bonds:

-

Divide the sample into two aliquots. Treat one with hydroxylamine solution to cleave the palmitoyl-cysteine thioester bonds. Treat the other with Tris-HCl as a negative control.

-

Incubate for 1 hour at room temperature.

-

-

Biotinylation of Newly Exposed Thiols:

-

Add the thiol-reactive biotin label to both samples to label the newly exposed cysteine residues in the hydroxylamine-treated sample.

-

Incubate for 1 hour at room temperature.

-

-

Affinity Purification:

-

Incubate the biotinylated samples with streptavidin-agarose beads to capture the formerly palmitoylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the protein of interest, or by mass spectrometry for proteome-wide identification.

-

Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.

Metabolic Labeling with Click Chemistry

This method allows for the detection and identification of newly synthesized palmitoylated proteins.

Materials:

-

Palmitic acid analog with a bioorthogonal handle (e.g., alkynyl palmitate)

-

Cell culture medium

-

Lysis buffer

-

Click chemistry reagents (e.g., copper (I) catalyst, azide-tagged reporter molecule like biotin-azide or a fluorescent azide)

-

Streptavidin beads (for biotin-azide)

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Metabolic Labeling:

-

Incubate cells with the alkynyl palmitate analog in the culture medium for a desired period. The analog will be incorporated into newly synthesized palmitoylated proteins.

-

-

Cell Lysis:

-

Harvest and lyse the cells.

-

-

Click Reaction:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction by adding the azide-tagged reporter molecule and the copper catalyst to the cell lysate. This will covalently attach the reporter to the incorporated alkynyl palmitate.

-

-

Analysis:

-

If a fluorescent azide was used, proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.

-

If biotin-azide was used, the labeled proteins can be enriched using streptavidin beads, followed by elution and analysis by Western blotting or mass spectrometry.

-

Caption: Workflow for metabolic labeling and click chemistry.

Conclusion

This compound is a valuable tool for researchers investigating the roles of protein palmitoylation in cellular processes. By inhibiting the biosynthesis of palmityl-CoA, it provides a means to globally perturb protein palmitoylation and study the downstream consequences. This technical guide has provided a summary of its mechanism of action, quantitative inhibitory data, its effects on key signaling pathways, and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to facilitate the design and interpretation of experiments utilizing this inhibitor. Further research is warranted to directly compare the potency and specificity of this compound with other commonly used inhibitors and to further elucidate its precise effects on a wider range of cellular signaling networks.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Ras localization and cell transformation by evolutionarily conserved palmitoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insider information: how palmitoylation of Ras makes it a signaling double agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.genprice.com [store.genprice.com]

- 9. abcam.cn [abcam.cn]

- 10. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]

In-Depth Technical Guide: 2-Fluoropalmitic Acid and Its Effect on Sphingosine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 2-Fluoropalmitic acid on sphingosine biosynthesis. It details the mechanism of action, impact on key enzymes, and the resulting alterations in the cellular sphingolipidome. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction to Sphingolipid Biosynthesis and the Role of this compound

Sphingolipids are a class of lipids characterized by a sphingoid base backbone that play crucial roles in cell structure and signaling. The de novo synthesis of sphingolipids is a highly regulated process initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step is the primary regulatory point for the entire pathway.

This compound, a synthetic analog of palmitic acid, has been identified as an inhibitor of sphingosine biosynthesis. Its primary mechanism of action involves the inhibition of long-chain acyl-CoA synthetase (LCAS), the enzyme responsible for the activation of palmitic acid to palmitoyl-CoA. By reducing the available pool of palmitoyl-CoA, this compound indirectly curtails the activity of SPT and, consequently, the entire sphingolipid biosynthesis cascade.

Mechanism of Action of this compound

The inhibitory effect of this compound on sphingosine biosynthesis is primarily attributed to its action on long-chain acyl-CoA synthetase.

Inhibition of Long-Chain Acyl-CoA Synthetase

This compound acts as a competitive inhibitor of long-chain acyl-CoA synthetase. This inhibition reduces the formation of palmitoyl-CoA, a crucial substrate for serine palmitoyltransferase.

-

Inhibitory Concentration: this compound has been shown to inhibit long-chain acyl-CoA synthetase with a reported IC50 value of 0.2 mM.[1]

Downstream Effects on Sphingolipid Levels

The reduction in palmitoyl-CoA levels directly impacts the de novo synthesis of sphingolipids, leading to a decrease in the cellular concentrations of key intermediates and complex sphingolipids. Studies have shown that treatment of cells with this compound results in decreased amounts of ceramide and gangliosides.[1]

Quantitative Data on the Effects of this compound

The following table summarizes the known quantitative effects of this compound on enzymes and lipid species involved in sphingosine biosynthesis.

| Parameter | Enzyme/Lipid | Effect | Value | Reference |

| IC50 | Long-chain acyl-CoA synthetase | Inhibition | 0.2 mM | [1] |

| Cellular Levels | Ceramides | Decrease | Not Quantified | [1] |

| Cellular Levels | Gangliosides | Decrease | Not Quantified | [1] |

| Incorporation | Cellular Lipids | Incorporation of this compound | Yes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on sphingosine biosynthesis.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a method to measure the activity of SPT in cell lysates, adapted from established procedures.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Reaction buffer (100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal 5'-phosphate)

-

[³H]-L-serine

-

Palmitoyl-CoA

-

This compound (or other inhibitors)

-

Stop solution (Chloroform:Methanol, 1:2, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer.

-

Add this compound at various concentrations for in vitro inhibition studies.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]-L-serine and palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction and Quantification:

-

Stop the reaction by adding the stop solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the radiolabeled sphingolipid product.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate SPT activity based on the incorporation of [³H]-L-serine into the lipid fraction.

-

Quantification of Sphingolipids by Mass Spectrometry

This protocol outlines a general workflow for the extraction and quantification of various sphingolipid species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated with this compound or vehicle.

-

Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-sphinganine, C17-ceramide).

-

Extraction solvent (e.g., Isopropanol:Water:Ethyl acetate, 30:10:60, v/v/v).

-

LC-MS/MS system equipped with a suitable column (e.g., C18).

Procedure:

-

Sample Preparation:

-

Harvest cells and count them to normalize the data.

-

Spike the cell pellet with a cocktail of internal standards.

-

Add the extraction solvent and homogenize or sonicate the sample.

-

Centrifuge to pellet the precipitate.

-

-

Lipid Extraction:

-

Collect the supernatant containing the lipid extract.

-

Dry the extract under vacuum or nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable chromatographic gradient.

-

Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid species relative to the internal standard and normalize to the cell number or protein content.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Sphingosine Biosynthesis by this compound.

Experimental Workflow Diagram

Caption: Workflow for studying this compound effects.

Conclusion

This compound serves as a valuable tool for studying the intricate pathways of sphingolipid biosynthesis. Its well-characterized inhibitory effect on long-chain acyl-CoA synthetase provides a specific mechanism to probe the consequences of reduced de novo sphingolipid synthesis. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their investigations into the roles of sphingolipids in health and disease. Further research is warranted to fully elucidate the quantitative changes in the sphingolipidome following treatment and to explore the potential therapeutic applications of modulating this critical metabolic pathway.

References

An In-depth Technical Guide to the Targets of 2-Fluoropalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated fatty acid analogue that has garnered significant interest in the scientific community for its potent biological activities. As an inhibitor of key metabolic enzymes, 2-FPA serves as a valuable chemical probe for studying lipid metabolism and has emerged as a promising candidate for therapeutic development, particularly in the context of oncology. This technical guide provides a comprehensive overview of the known molecular targets of 2-FPA, its mechanism of action, and its effects on cellular signaling pathways. The information is presented to be a core resource for researchers, scientists, and drug development professionals working with or interested in this compound.

Core Targets of this compound

The primary molecular targets of 2-FPA identified to date are enzymes involved in lipid metabolism, specifically long-chain acyl-CoA synthetase and enzymes in the sphingosine biosynthesis pathway.

Inhibition of Long-Chain Acyl-CoA Synthetase

2-FPA functions as an inhibitor of long-chain acyl-CoA synthetases (ACSLs)[1][2]. ACSLs are a family of enzymes responsible for the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a critical step for their subsequent involvement in various metabolic pathways, including β-oxidation, triacylglycerol synthesis, and the synthesis of other complex lipids. By inhibiting ACSLs, 2-FPA effectively blocks the entry of long-chain fatty acids into these pathways. While 2-FPA is known to inhibit the general activity of long-chain acyl-CoA synthetases, the specific isozymes (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6) that are targeted by 2-FPA have not been fully elucidated in the available literature.

Inhibition of Sphingosine Biosynthesis

2-FPA has been demonstrated to be an inhibitor of sphingosine biosynthesis[1]. Sphingolipids are a class of lipids that are integral components of cell membranes and also function as signaling molecules involved in regulating cell growth, differentiation, and apoptosis. The inhibition of sphingosine biosynthesis by 2-FPA can, therefore, have profound effects on cellular function and survival.

Quantitative Data on 2-FPA Inhibition

The inhibitory potency of 2-FPA has been quantified in in vitro assays. This data is crucial for designing experiments and for understanding the concentrations at which 2-FPA exerts its biological effects.

| Target Enzyme/Process | IC50 Value (mM) | Reference(s) |

| Sphingosine Biosynthesis | 0.2 | [1] |

| Long-chain Acyl-CoA Synthetase | 0.2 | [1] |

Effects of this compound on Glioma Cells

A significant body of research on 2-FPA has focused on its potential as an anti-cancer agent, particularly for glioblastoma (GBM), an aggressive form of brain cancer.

Suppression of Glioma Cell Viability and Stem-like Phenotype

2-FPA has been shown to suppress the viability of glioma stem cells (GSCs), which are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and recurrence[1]. Furthermore, it inhibits the stem-like phenotype of these cells, suggesting it may target the cancer stem cell niche[1].

Inhibition of Proliferation and Invasion

In addition to its effects on GSCs, 2-FPA inhibits the proliferation and invasion of various glioma cell lines[1]. The invasive nature of glioblastoma is a major contributor to its poor prognosis, and the ability of 2-FPA to curb this characteristic is of significant therapeutic interest. Quantitative data from invasion assays with different glioma cell lines are presented below.

| Glioma Cell Line | 2-FPA Concentration (µM) | Reduction in Cell Invasion (%) | Reference(s) |

| A172 | 1 | 32.3 | [3] |

| A172 | 8 | 71.2 | [3] |

| U251 | 1 | 31.4 | [3] |

| U251 | 8 | 67.4 | [3] |

| U87 | 1 | 16.7 | [3] |

| U87 | 8 | 65.8 | [3] |

Impact on Cellular Signaling Pathways

The anti-cancer effects of 2-FPA are mediated through its modulation of key cellular signaling pathways that are often dysregulated in cancer.

Downregulation of Pro-survival and Pro-invasive Pathways

In glioma cells, 2-FPA has been demonstrated to suppress the phosphorylation of key signaling proteins, including ERK (extracellular signal-regulated kinase) and STAT3 (signal transducer and activator of transcription 3) [1][2]. Both the MAPK/ERK and JAK/STAT3 pathways are critical drivers of cell proliferation, survival, and invasion in many cancers, including glioblastoma.

Furthermore, 2-FPA treatment leads to a dose-dependent reduction in the activity of matrix metalloproteinase-2 (MMP-2) [1][3]. MMPs are enzymes that degrade the extracellular matrix, a process that is essential for tumor cell invasion and metastasis. The inhibition of MMP-2 activity by 2-FPA likely contributes to its anti-invasive properties[3].

Epigenetic Modifications

Interestingly, 2-FPA has also been shown to increase the methylation of the O⁶-methylguanine-DNA methyltransferase (MGMT) promoter in some glioma cell lines[1]. The MGMT protein is a DNA repair enzyme that can counteract the effects of alkylating chemotherapy agents like temozolomide (TMZ), a standard-of-care treatment for glioblastoma. By increasing the methylation of the MGMT promoter, which typically leads to gene silencing, 2-FPA may enhance the efficacy of TMZ.

Mandatory Visualizations

Signaling Pathway of 2-FPA in Glioma Cells

Caption: Signaling pathway of 2-FPA in glioma cells.

Experimental Workflow for Assessing 2-FPA's Effect on ACSL Activity

Caption: Workflow for ACSL activity assay.

Experimental Protocols

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is adapted from methods used to measure ACSL activity and can be used to determine the inhibitory effect of 2-FPA.

1. Cell Culture and Treatment:

-

Culture glioma cells (e.g., A172, U251, U87) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of 2-FPA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

3. ACSL Activity Measurement:

-

Prepare a reaction mixture containing:

-

A defined amount of cell lysate protein (e.g., 10-50 µg).

-

A fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY-C12).

-

ATP and Coenzyme A (CoA).

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT).

-

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).

-

Extract the fluorescently labeled acyl-CoA into the organic phase.

-

Measure the fluorescence of the organic phase using a fluorescence spectrophotometer or plate reader.

4. Data Analysis:

-

Calculate the ACSL activity as the rate of fluorescent product formation per unit of protein.

-

Plot the ACSL activity against the log of the 2-FPA concentration.

-

Determine the IC50 value of 2-FPA for ACSL inhibition by fitting the data to a dose-response curve.

Gelatin Zymography for MMP-2 Activity

This protocol can be used to assess the effect of 2-FPA on the activity of secreted MMP-2.

1. Conditioned Media Collection:

-

Culture glioma cells in serum-free media.

-

Treat the cells with various concentrations of 2-FPA for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cells and debris.

2. Protein Concentration Normalization:

-

Determine the protein concentration of the conditioned media.

-

Normalize the samples to have equal amounts of protein loaded onto the gel.

3. Zymography Gel Electrophoresis:

-

Prepare a non-reducing SDS-PAGE gel containing gelatin (e.g., 1 mg/mL) as the substrate for MMPs.

-

Load the normalized conditioned media samples into the wells of the gel.

-

Run the electrophoresis at a constant voltage in a cold room or on ice.

4. Renaturation and Development:

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 in Tris buffer) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer (e.g., Tris buffer containing CaCl2 and ZnCl2) at 37°C for 12-24 hours. During this incubation, the MMPs will digest the gelatin in the gel.

5. Staining and Visualization:

-

Stain the gel with a Coomassie Brilliant Blue solution.

-

Destain the gel with a solution of methanol and acetic acid.

-

Areas of gelatin digestion by MMPs will appear as clear bands against a blue background. The pro- and active forms of MMP-2 can be distinguished by their different molecular weights.

6. Densitometric Analysis:

-

Scan the gel and quantify the intensity of the clear bands using densitometry software.

-

Compare the band intensities between the control and 2-FPA-treated samples to determine the effect on MMP-2 activity.

Conclusion

This compound is a potent inhibitor of long-chain acyl-CoA synthetase and sphingosine biosynthesis. Its ability to modulate lipid metabolism translates into significant anti-cancer effects in glioma cells, including the suppression of proliferation, invasion, and stem-like characteristics. These effects are mediated through the downregulation of key oncogenic signaling pathways, such as the ERK and STAT3 pathways, and the reduction of MMP-2 activity. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of 2-FPA and for the exploration of its detailed molecular mechanisms of action. Future research should focus on identifying the specific ACSL isozymes targeted by 2-FPA and on conducting comprehensive proteomic studies to uncover its full range of cellular targets. Such studies will be invaluable for the continued development of 2-FPA as a targeted therapeutic agent.

References

2-Fluoropalmitic Acid: A Technical Guide to its Application as a Chemical Probe in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropalmitic acid (2-FPA) is a synthetically modified fatty acid that serves as a powerful chemical probe for investigating the complex roles of lipid metabolism and protein acylation in cellular processes. As an analog of the saturated fatty acid palmitic acid, 2-FPA is designed to mimic its natural counterpart in cellular uptake and initial metabolic activation. However, the strategic placement of a fluorine atom at the alpha-carbon position renders it metabolically distinct, allowing researchers to dissect specific lipid-dependent pathways. This guide provides an in-depth overview of 2-FPA's mechanism of action, its applications in research, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

This compound functions primarily as an inhibitor of protein palmitoylation by targeting the enzymes responsible for fatty acid activation.[1] The core of its mechanism involves its conversion to 2-fluoro-palmitoyl-CoA, which then acts as a competitive inhibitor of long-chain acyl-CoA synthetase, an enzyme crucial for the formation of palmitoyl-CoA from palmitic acid.[2][3] By reducing the intracellular pool of palmitoyl-CoA, 2-FPA effectively blocks the covalent attachment of palmitate to proteins, a post-translational modification known as S-palmitoylation. This modification is critical for the proper localization, trafficking, and function of a wide array of proteins, including signaling molecules and receptors.

The inhibitory action of 2-FPA allows for the study of the functional consequences of reduced protein palmitoylation, providing insights into the roles of this modification in health and disease. Its mechanism is distinct from other commonly used inhibitors like 2-bromopalmitate (2-BP), which, in addition to inhibiting palmitoylation, has been shown to affect protein deacylation by inhibiting acyl-protein thioesterases.[4]

Applications in Lipid Metabolism Research

The unique properties of 2-FPA make it a versatile tool in lipid research with several key applications:

-

Inhibition of Protein Palmitoylation: 2-FPA is widely used to study the biological significance of protein palmitoylation. By treating cells with 2-FPA, researchers can observe the effects of inhibiting this modification on various cellular processes, including signal transduction, protein stability, and subcellular localization. For instance, studies have used palmitate analogs to demonstrate the importance of palmitoylation for the membrane binding and signaling functions of Src family kinases like Fyn and Lck.[5]

-

Metabolic Labeling Studies: While not a direct substrate for "click chemistry" like alkyne or azide-tagged fatty acids, 2-FPA can be used in metabolic labeling experiments to trace the incorporation of fatty acids into different lipid species and to identify proteins that undergo acylation. The fluorine atom can serve as a probe for detection by ¹⁹F NMR spectroscopy.[6]

-

Investigation of Cellular Signaling Pathways: Given that many signaling proteins require palmitoylation for their function, 2-FPA can be employed to dissect signaling cascades. By inhibiting palmitoylation, the probe can help to elucidate the role of lipid modifications in the activation and regulation of pathways such as those involved in cell growth, differentiation, and apoptosis.

-

Drug Development and Target Validation: As aberrant lipid metabolism is implicated in numerous diseases, including cancer and metabolic disorders, 2-FPA can be a valuable tool in drug discovery. It can be used to validate enzymes in the fatty acid metabolism pathway as potential therapeutic targets. For example, research has shown that 2-FPA can suppress the invasion of glioma cells by reducing the activity of matrix metalloproteinase-2 (MMP-2).[7]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound from published research.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for Sphingosine Biosynthesis | 0.2 mM | Not Specified | [2][3] |

| IC₅₀ for Long-chain Acyl-CoA Synthetase | 0.2 mM | Not Specified | [2][3] |

Table 1: Inhibitory Concentrations of this compound. This table presents the half-maximal inhibitory concentrations (IC₅₀) of 2-FPA for key enzymes in lipid metabolism.

| Cell Line | 2-FPA Concentration | Reduction in Invasion | p-value | Reference |

| A172 | 1 µM | 32.3% | < 0.01 | [7] |

| A172 | 8 µM | 71.2% | < 0.01 | [7] |

| U251 | 1 µM | 31.4% | < 0.01 | [7] |

| U251 | 8 µM | 67.4% | < 0.01 | [7] |

| U251R | 1 µM | 16.7% | < 0.05 | [7] |

| U251R | 8 µM | 65.8% | < 0.05 | [7] |

Table 2: Effect of this compound on Glioma Cell Invasion. This table details the dose-dependent inhibitory effect of 2-FPA on the invasion of various glioblastoma cell lines.

Visualizations of Pathways and Workflows

Caption: Mechanism of 2-FPA as an inhibitor of protein palmitoylation.

Caption: Experimental workflow for quantitative proteomics with 2-FPA.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-fluoro Palmitic Acid | CAS 16518-94-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Fluoropalmitic Acid in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. While not traditionally employed as a direct metabolic label for proteomic analysis in the same manner as bioorthogonal fatty acid analogs, its role as a specific inhibitor of key lipid metabolic enzymes makes it a valuable tool for investigating the impact of lipid metabolism on the proteome. This document provides detailed application notes and protocols for the use of 2-FPA in proteomics-based research, focusing on its application as a chemical probe to study cellular signaling and protein expression changes.

Mechanism of Action: 2-FPA is known to inhibit sphingosine biosynthesis and long-chain acyl-CoA synthetase.[1][2] By blocking these pathways, 2-FPA can be used to induce specific cellular states, the downstream effects of which can be comprehensively analyzed at the proteome level. This allows researchers to unravel the intricate connections between lipid metabolism and various cellular processes.

Applications in Proteomics

The primary application of 2-FPA in proteomics is as a specific chemical inhibitor to perturb cellular systems. Researchers can then employ quantitative proteomics workflows to analyze the resulting changes in protein expression and post-translational modifications. This approach can be instrumental in:

-

Target Discovery and Validation: Identifying proteins and pathways that are regulated by sphingosine biosynthesis or fatty acid activation.

-

Mechanism of Action Studies: Elucidating the downstream effects of inhibiting lipid metabolism on cellular signaling networks.

-

Biomarker Discovery: Identifying potential protein biomarkers associated with diseases where these metabolic pathways are dysregulated.

Quantitative Proteomics Data Analysis with 2-FPA

Table 1: Representative Quantitative Proteomic Data of 2-FPA Treated Cells

| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (2-FPA/Control) | p-value | Biological Process |

| P04049 | APP | Amyloid-beta precursor protein | -1.5 | 0.001 | Neuronal signaling |

| Q02878 | SQSTM1 | Sequestosome-1 | 2.1 | <0.001 | Autophagy |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.8 | 0.02 | Protein folding |

| P31946 | XPO1 | Exportin-1 | -1.2 | 0.005 | Nuclear transport |

| Q13148 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -0.9 | 0.01 | Protein synthesis |

Note: This is a hypothetical dataset for illustrative purposes. Actual results will vary depending on the experimental system.

Experimental Protocols

The following are detailed protocols for a typical proteomics experiment using 2-FPA as a chemical inhibitor.

Protocol 1: Cell Culture and 2-FPA Treatment

-

Cell Culture: Culture cells of interest (e.g., HEK293T, HeLa, or a relevant disease model cell line) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

-

2-FPA Preparation: Prepare a stock solution of 2-FPA in a suitable solvent, such as DMSO. The final concentration of 2-FPA used for treatment will need to be optimized for the specific cell line and experimental goals. A typical starting concentration range is 10-100 µM.

-

Treatment:

-

For the experimental group, replace the culture medium with fresh medium containing the desired concentration of 2-FPA.

-

For the control group, replace the culture medium with fresh medium containing an equivalent volume of the vehicle (e.g., DMSO).

-

-

Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized to allow for significant changes in the proteome without causing excessive cell death. A typical time course could range from 6 to 24 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with downstream proteomics applications (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.

Protocol 2: Quantitative Proteomics Workflow (SILAC-based)

This protocol outlines a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow for quantitative proteomic analysis of 2-FPA treated cells.

-

SILAC Labeling:

-

Culture one population of cells in "light" medium (containing normal L-lysine and L-arginine).

-

Culture another population of cells in "heavy" medium (containing stable isotope-labeled L-lysine and L-arginine, e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.

-

-

2-FPA Treatment:

-

Treat the "heavy" labeled cells with 2-FPA as described in Protocol 1.

-

Treat the "light" labeled cells with the vehicle control.

-

-

Cell Lysis and Protein Mixing:

-

Lyse the "heavy" and "light" cell populations separately.

-

Combine equal amounts of protein from the "heavy" and "light" lysates.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein sample using a protease such as trypsin.

-

-